2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine
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Overview
Description
2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine is a complex organic compound characterized by the presence of multiple nitro groups attached to both the pyridine and phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine typically involves the nitration of precursor compounds under controlled conditions. The process generally includes the following steps:
Nitration of Pyridine Ring: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups at the 2, 4, and 6 positions of the pyridine ring.
Coupling with 3-Nitroaniline: The nitrated pyridine compound is then coupled with 3-nitroaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor activities.
Materials Science: Due to its energetic properties, it is investigated for use in the development of high-energy materials and explosives.
Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine involves its interaction with cellular components, leading to various biological effects:
Antitumor Activity: The compound induces apoptosis in cancer cells by increasing the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio).
Energetic Properties: The presence of multiple nitro groups contributes to its high energy content, making it suitable for use in energetic materials.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline: Similar in structure but lacks the pyridine ring.
2,4,6-Trinitrophenol: Contains nitro groups on a phenol ring instead of a pyridine ring.
2,4,6-Trinitrotoluene: Known for its use as an explosive, it has a methyl group instead of an amine group.
Uniqueness
2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine is unique due to the combination of nitro groups on both the pyridine and phenyl rings, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
920502-92-7 |
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Molecular Formula |
C11H6N6O8 |
Molecular Weight |
350.20 g/mol |
IUPAC Name |
2,4,6-trinitro-N-(3-nitrophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H6N6O8/c18-14(19)7-3-1-2-6(4-7)12-10-8(15(20)21)5-9(16(22)23)13-11(10)17(24)25/h1-5,12H |
InChI Key |
OFRBPAGLKHDCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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